molecular formula C14H16N4O3S B2391407 N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide CAS No. 1252198-43-8

N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide

Cat. No.: B2391407
CAS No.: 1252198-43-8
M. Wt: 320.37
InChI Key: HNRZCRHZKHSCPY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of functional groups such as the cyano, methanesulfonyl, and carboxamide groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The imidazo[1,5-a]pyridine core can be constructed through cyclization reactions involving amido-nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthetic route is crucial for industrial applications, ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields an amine derivative, while substitution reactions can lead to a variety of functionalized imidazo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and methanesulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide is unique due to its specific functional groups and the resulting chemical properties. The presence of the cyano, methanesulfonyl, and carboxamide groups provides a distinct reactivity profile, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-3-methylsulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-8-17(10-7-15)13(19)12-11-6-4-5-9-18(11)14(16-12)22(2,20)21/h4-6,9H,3,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRZCRHZKHSCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C2C=CC=CN2C(=N1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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